molecular formula C16H24N2O2S2 B2936639 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034477-05-7

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2936639
CAS RN: 2034477-05-7
M. Wt: 340.5
InChI Key: MPVOJPVPORWTOL-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as protein kinase inhibitors, which are designed to inhibit the activity of specific enzymes involved in the growth and proliferation of cancer cells.

Scientific Research Applications

Pharmaceutical Drug Development

Piperidine derivatives, such as the compound , are crucial in the development of pharmaceutical drugs. They are present in more than twenty classes of pharmaceuticals, including alkaloids. The versatility of piperidine structures allows for the creation of a wide range of therapeutic agents, targeting various biological pathways .

Synthesis of Biologically Active Molecules

The compound’s structure is beneficial for synthesizing biologically active molecules. Its piperidine moiety can be used to construct complex molecules with potential biological activities, making it a valuable scaffold in medicinal chemistry .

Neurological Research

Due to the presence of the piperidine ring, this compound may be involved in neurological research. Piperidine derivatives are known to interact with neural receptors and can be used to study neurological pathways and disorders .

Cancer Research

The thiolane and piperidine components of the compound suggest potential applications in cancer research. Compounds with similar structures have been studied for their ability to modulate cellular processes that are relevant to cancer progression and treatment .

Enzyme Inhibition Studies

This compound could be used in enzyme inhibition studies due to its potential to interact with various enzymes. Its structural features might allow it to bind to active sites, providing insights into enzyme mechanisms .

Anti-Inflammatory and Analgesic Research

The compound’s sulfonamide group is often associated with anti-inflammatory and analgesic properties. It could be explored for the development of new anti-inflammatory and pain-relief medications .

Material Science

In material science, the compound’s unique structure could be utilized in the design of new polymers or coatings with specific properties, such as increased durability or chemical resistance .

Agricultural Chemistry

Lastly, piperidine derivatives are sometimes used in agricultural chemistry to create compounds that can act as growth promoters or pesticides. The compound’s structural flexibility makes it a candidate for such applications .

properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S2/c19-22(20,16-4-2-1-3-5-16)17-12-14-6-9-18(10-7-14)15-8-11-21-13-15/h1-5,14-15,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVOJPVPORWTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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